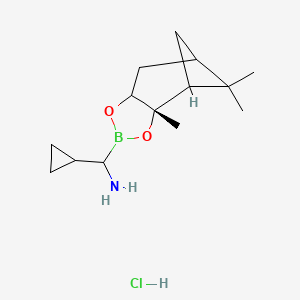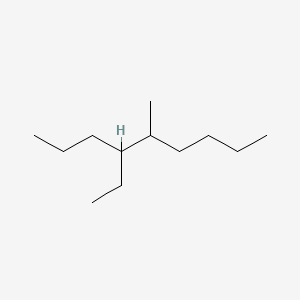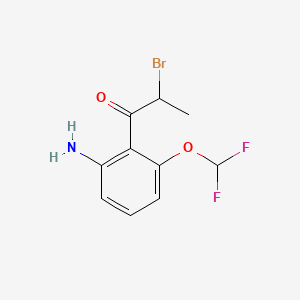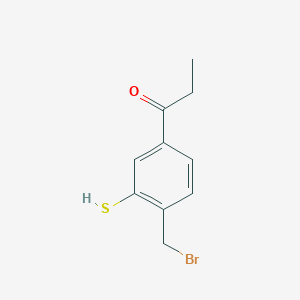
1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one is an organic compound with a unique structure that includes a bromomethyl group, a mercapto group, and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of a mercapto group. One common method is the radical benzylic bromination of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate can then be subjected to further reactions to introduce the mercapto group and form the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Green chemistry principles, such as the use of environmentally friendly solvents and reagents, are also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the mercapto group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce disulfides or thiols, respectively .
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Bromophenyl)propan-1-one: This compound lacks the mercapto group but shares the bromomethyl and propanone moieties.
4-Bromo-3-nitro-1-bromomethylbenzene: An intermediate in the synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one, it contains similar functional groups but with a nitro group instead of a mercapto group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C10H11BrOS |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-3-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)7-3-4-8(6-11)10(13)5-7/h3-5,13H,2,6H2,1H3 |
Clave InChI |
JYUJCUKMDHVPJR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)CBr)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


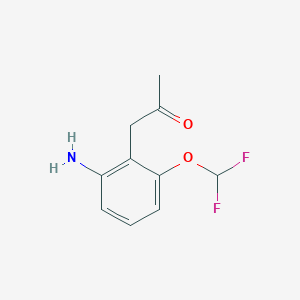
![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
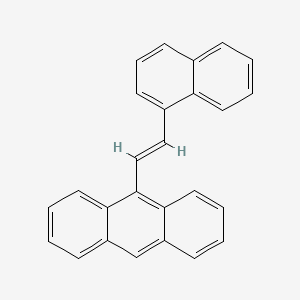
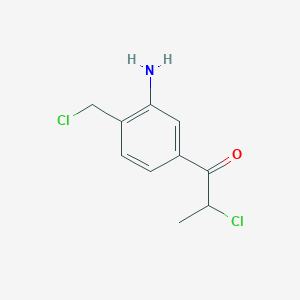
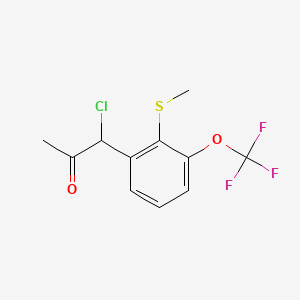
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)

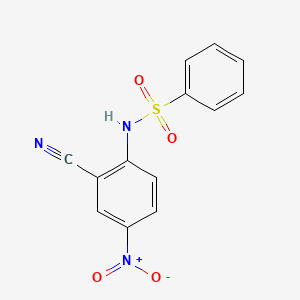
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)

